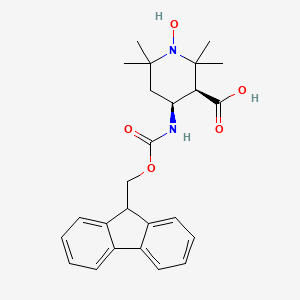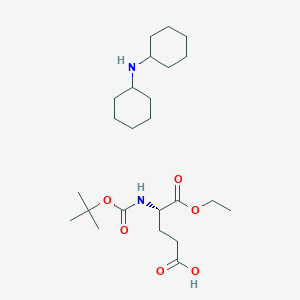
Boc-Glu-OEt DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of L-glutamic acid and is often utilized in peptide synthesis due to its protective group properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-OEt DCHA involves the protection of the amino group of L-glutamic acid with a t-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with ethanol to form the ethyl ester. The final product is obtained by reacting the protected amino acid with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Boc-Glu-OEt DCHA undergoes several types of chemical reactions, including:
Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Oxidation and Reduction: Specific oxidizing or reducing agents as required.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
科学的研究の応用
Boc-Glu-OEt DCHA has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Utilized in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of Boc-Glu-OEt DCHA primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of L-glutamic acid, preventing unwanted reactions during peptide chain elongation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
類似化合物との比較
Similar Compounds
Boc-Glu-OH: Similar protective group but without the ethyl ester.
Boc-Glu-OMe: Methyl ester instead of ethyl ester.
Boc-Asp-OEt: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
Boc-Glu-OEt DCHA is unique due to its combination of the Boc protective group, ethyl ester, and dicyclohexylammonium salt. This combination provides enhanced stability, solubility, and versatility in chemical reactions compared to similar compounds.
特性
分子式 |
C24H44N2O6 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
InChIキー |
RHCHRIKJRZWBBJ-QRPNPIFTSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


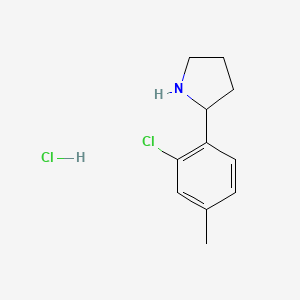
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)


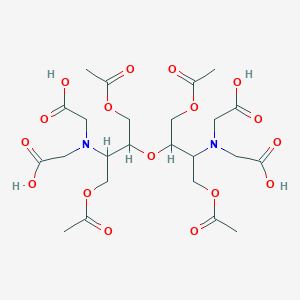
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
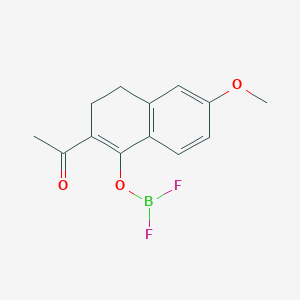
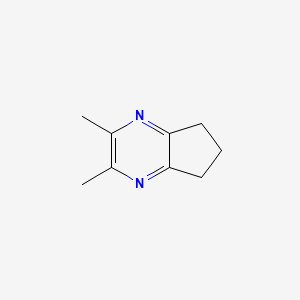
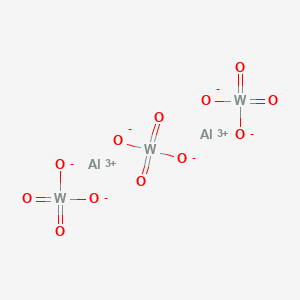
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
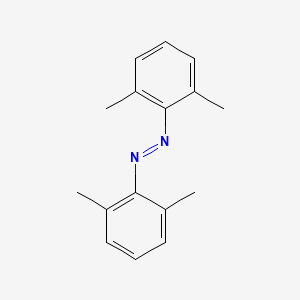
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
